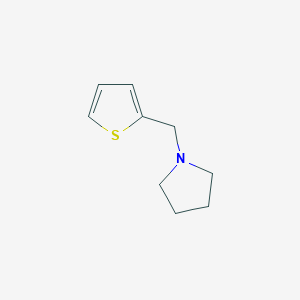

1-(Thiophen-2-ylmethyl)pyrrolidine

Descripción general

Descripción

Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring with a thiophene group attached to its nitrogen atom. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Thiophen-2-ylmethyl)pyrrolidine include a molecular weight of 167.27 g/mol . The compound has a topological polar surface area of 31.5 Ų and a complexity of 121 .Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Synthesis of Polyheterocyclic Compounds : A study by (Morales-Salazar et al., 2022) details the synthesis of a new polyheterocyclic compound involving 1-(Thiophen-2-ylmethyl)pyrrolidine. The process features a one-pot process with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, highlighting its utility in creating complex organic structures.

Electrochromic Device Material : The work of (Yiĝitsoy et al., 2007) discusses the synthesis of a monomer similar in structure to this compound, used for creating soluble polymers suitable for electrochromic devices. This highlights the potential of such compounds in electronic applications.

Biological and Pharmaceutical Research

Anticancer Activity : A study by (Kumar et al., 2013) mentions derivatives of compounds structurally similar to this compound, indicating their potential in anticancer activity. This suggests the possible application of this compound derivatives in pharmaceutical research.

Computational and Biological Evaluation for Anticancer Agents : (Murugavel et al., 2019) synthesized a novel sulfur heterocyclic thiophene derivative containing pyridine moieties, related to this compound, showing promising results as a potential human topoisomerase IIα inhibiting anticancer agent. This indicates the importance of such compounds in developing new anticancer drugs.

Chemical Synthesis and Reaction Studies

- **Synthesis of Bicyclic Skeletons**: The study by (Cao et al., 2007) discusses an enantioselective formal [3+3] annulation reaction involving cyclic ketones with enones, which can be related to the chemistry of this compound. This research contributes to the understanding of constructing complex bicyclic structures, an important area in organic synthesis.

- Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes : (Cheng et al., 2010) explored the synthesis of functionalized pyrroles and thiophenes, which are structurally related to this compound. This study indicates the potential for orthogonal synthetic approaches in creating diverse heterocyclic compounds.

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJQTXGJPVTGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509869 | |

| Record name | 1-[(Thiophen-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16087-92-6 | |

| Record name | 1-[(Thiophen-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.